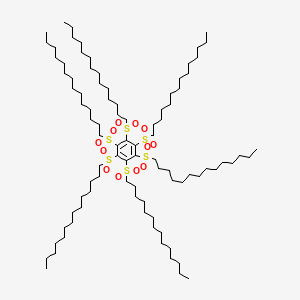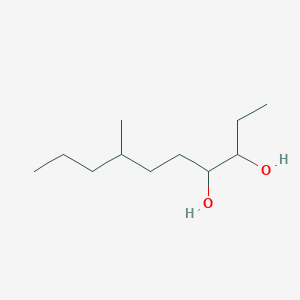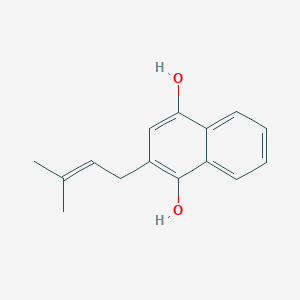![molecular formula C14H15BrN2S B14350800 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine CAS No. 93863-95-7](/img/structure/B14350800.png)
4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromophenyl sulfanyl group and two dimethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromophenyl thiol with a suitable halogenating agent to form the bromophenyl sulfanyl intermediate.
Amination Reaction: The intermediate is then reacted with N,N-dimethyl-1,3-diaminobenzene under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl sulfanyl group can engage in various non-covalent interactions, while the dimethylamino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 4-[(2-Chlorophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine
- 4-[(2-Fluorophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine
Uniqueness
The presence of the bromophenyl sulfanyl group in 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine imparts unique electronic and steric properties compared to its chloro and fluoro analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
93863-95-7 |
|---|---|
分子式 |
C14H15BrN2S |
分子量 |
323.25 g/mol |
IUPAC 名称 |
4-(2-bromophenyl)sulfanyl-1-N,1-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H15BrN2S/c1-17(2)10-7-8-14(12(16)9-10)18-13-6-4-3-5-11(13)15/h3-9H,16H2,1-2H3 |
InChI 键 |
YFKFTFJOLGVLIK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)SC2=CC=CC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


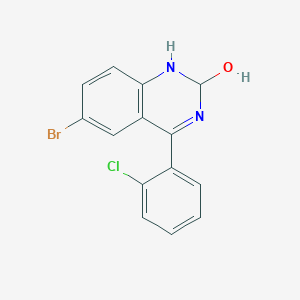

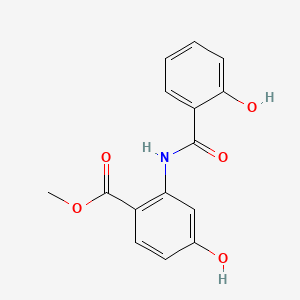
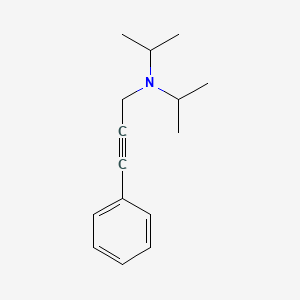
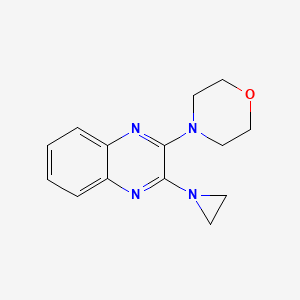
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
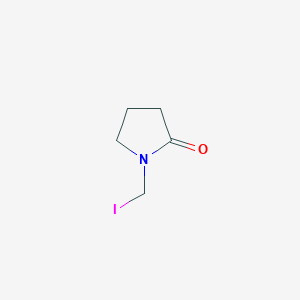
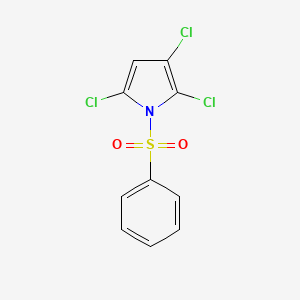
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)

